molecular formula C4H3BrINO B12966977 4-(Bromomethyl)-2-iodooxazole

4-(Bromomethyl)-2-iodooxazole

Cat. No.: B12966977
M. Wt: 287.88 g/mol
InChI Key: BUNKBELCRZTFJN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-iodooxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of bromomethyl and iodo substituents at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-iodooxazole typically involves the bromination and iodination of oxazole derivatives. One common method includes the bromination of 4-methyl-2-iodooxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-iodooxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The iodo group, being a good leaving group, enables cross-coupling reactions through oxidative addition and reductive elimination pathways . These reactions allow the compound to form various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2-chlorooxazole
  • 4-(Bromomethyl)-2-fluorooxazole
  • 4-(Bromomethyl)-2-bromooxazole

Uniqueness

4-(Bromomethyl)-2-iodooxazole is unique due to the presence of both bromomethyl and iodo substituents, which impart distinct reactivity compared to its analogs. The combination of these substituents allows for a broader range of chemical transformations and applications. For instance, the iodo group enhances the compound’s suitability for cross-coupling reactions, while the bromomethyl group provides a reactive site for nucleophilic substitution .

Properties

Molecular Formula

C4H3BrINO

Molecular Weight

287.88 g/mol

IUPAC Name

4-(bromomethyl)-2-iodo-1,3-oxazole

InChI

InChI=1S/C4H3BrINO/c5-1-3-2-8-4(6)7-3/h2H,1H2

InChI Key

BUNKBELCRZTFJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)I)CBr

Origin of Product

United States

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